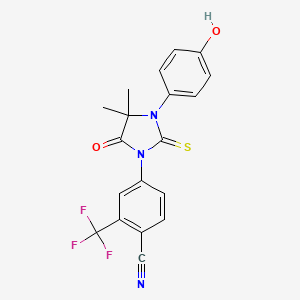![molecular formula C15H13N3O4S2 B2718476 1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione CAS No. 400076-20-2](/img/structure/B2718476.png)
1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 1-[4-hydroxy-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidene-1,3-thiazol-3-yl]pyrrolidine-2,5-dione , is a chemical with the molecular formula C15H13N3O4S2. It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C15H13N3O4S2. It contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact arrangement of these atoms in the molecule would determine its physical and chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular weight is 363.41. Other properties like melting point, boiling point, and density were not found in the sources I accessed .Aplicaciones Científicas De Investigación
Organic Synthesis and Reactivity
- The compound has been studied in the context of reactions with various agents. For example, it reacts with sodium azide to afford pyrazolinone derivatives, as well as with potassium cyanide yielding butyronitrile derivatives and water-soluble adducts, indicating its versatility in organic synthesis (Youssef, 2007).
Applications in Polymer Science
- In material science, related compounds have been used in the synthesis of novel polymers. A study reported the synthesis of an alcohol-soluble n-type conjugated polyelectrolyte for applications as an electron transport layer in inverted polymer solar cells, highlighting its potential in renewable energy technology (Hu et al., 2015).
Medicinal Chemistry and Drug Design
- In medicinal chemistry, derivatives of the compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. For instance, novel benzodifuranyl derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2) and potential analgesic activity (Abu‐Hashem et al., 2020).
- Another study focused on the synthesis of thiazoles and their derivatives, which exhibited antimicrobial activities against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Wardkhan et al., 2008).
Electrochemical Applications
- The compound and its derivatives also show promise in electrochemical applications. A study on chalcogenodiazolo[3,4-c]pyridine based donor–acceptor–donor polymers revealed potential in green and near-infrared electrochromics, which can be applied in smart window technologies and display devices (Ming et al., 2015).
Safety and Hazards
The safety data sheet for this compound indicates that it has some hazards associated with it. It has been classified with the signal word “Warning” and hazard statements H302, H312, H332, which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-[4-hydroxy-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidene-1,3-thiazol-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-22-10-4-2-9(3-5-10)16-8-11-14(21)18(15(23)24-11)17-12(19)6-7-13(17)20/h2-5,8,21H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVJBIPKBSQNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(N(C(=S)S2)N3C(=O)CCC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

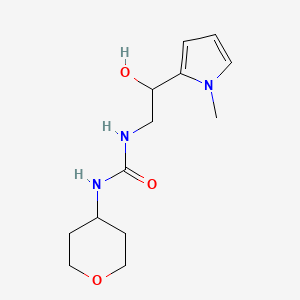
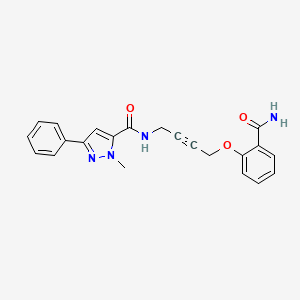
![4-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2718395.png)
![1-(4-benzylpiperidin-1-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2718399.png)

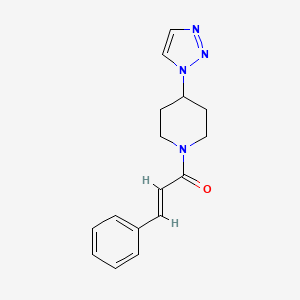
![N-(3,4-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2718404.png)
![2-(4-chlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2718406.png)
![Ethyl 3-(4-methoxyphenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2718408.png)
![4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine](/img/structure/B2718410.png)
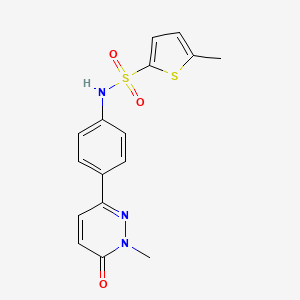
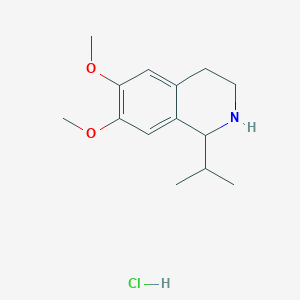
![(2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2718415.png)
